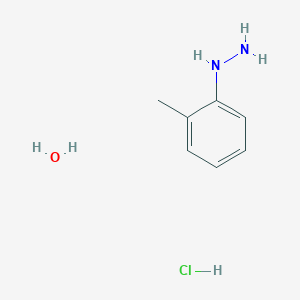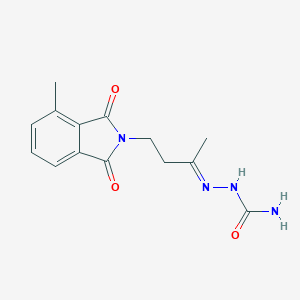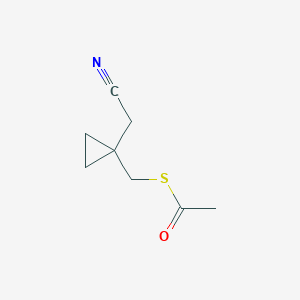
2-(1-Chloropropan-2-yl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane is an organic compound with the molecular formula C6H11ClO2. It belongs to the class of 1,3-dioxolanes, which are cyclic acetals formed from carbonyl compounds and diols. This compound is used in various industrial and research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes, including 2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane, can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of 2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane often involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups such as THP ethers and TBDMS ethers .
化学反応の分析
Types of Reactions
2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or OsO4.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane is utilized in various scientific research fields:
作用機序
The mechanism by which 2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane exerts its effects involves the formation of stable cyclic acetals, which protect carbonyl groups from unwanted reactions . This stability is due to the cyclic structure, which is less prone to hydrolysis compared to acyclic acetals .
類似化合物との比較
Similar Compounds
Uniqueness
2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other 1,3-dioxolanes . This makes it particularly useful in applications requiring selective protection of carbonyl groups .
特性
IUPAC Name |
2-(1-chloropropan-2-yl)-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(4-7)6-8-2-3-9-6/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGWNXFKSJQTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)




![Benzo[ghi]fluoranthene](/img/structure/B49607.png)

